oxygen(2-);4-[10,15,20-tris(4-carboxylatophenyl)-21,23-dihydroporphyrin-5-yl]benzoate;zirconium(4+);tetrahydroxide
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Overview
Description
The compound “oxygen(2-);4-[10,15,20-tris(4-carboxylatophenyl)-21,23-dihydroporphyrin-5-yl]benzoate;zirconium(4+);tetrahydroxide” is a complex coordination compound that features a porphyrin derivative coordinated with zirconium ions. Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin with zirconium salts under controlled conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The zirconium ions coordinate with the carboxylate groups of the porphyrin, forming a stable complex .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The porphyrin ring can undergo oxidation reactions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can occur, particularly involving the metal center.
Substitution: Ligand substitution reactions can take place, where the coordinated ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the porphyrin, while substitution reactions can result in new coordination complexes with different ligands .
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique coordination properties.
Industry: Utilized in the development of sensors and other analytical devices.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the absorption of light, leading to an excited state. This excited state can transfer energy to molecular oxygen, generating singlet oxygen, a highly reactive form of oxygen. The singlet oxygen can then react with various biological molecules, leading to cell damage and death, which is the basis for its use in photodynamic therapy .
Comparison with Similar Compounds
Similar Compounds
5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin: A parent compound with similar photophysical properties but without the zirconium coordination.
Cobalt tetramethoxyphenylporphyrin: Another porphyrin derivative used in catalysis and electrocatalysis.
Uniqueness
The uniqueness of “oxygen(2-);4-[10,15,20-tris(4-carboxylatophenyl)-21,23-dihydroporphyrin-5-yl]benzoate;zirconium(4+);tetrahydroxide” lies in its coordination with zirconium, which enhances its stability and photophysical properties, making it more effective in applications such as photodynamic therapy and catalysis .
Properties
Molecular Formula |
C144H82N12O32Zr6 |
---|---|
Molecular Weight |
3039.6 g/mol |
IUPAC Name |
oxygen(2-);4-[10,15,20-tris(4-carboxylatophenyl)-21,23-dihydroporphyrin-5-yl]benzoate;zirconium(4+);tetrahydroxide |
InChI |
InChI=1S/3C48H30N4O8.4H2O.4O.6Zr/c3*53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;;;;;;;;;;;;;;/h3*1-24,49,52H,(H,53,54)(H,55,56)(H,57,58)(H,59,60);4*1H2;;;;;;;;;;/q;;;;;;;4*-2;6*+4/p-16 |
InChI Key |
VWHOWTYQDCDPHF-UHFFFAOYSA-A |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)[O-])C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])N3)C(=O)[O-].C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)[O-])C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])N3)C(=O)[O-].C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)[O-])C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])N3)C(=O)[O-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[Zr+4].[Zr+4].[Zr+4].[Zr+4].[Zr+4].[Zr+4] |
Origin of Product |
United States |
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